{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWUMIUPMZARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Reactants : o-Phenylenediamine (1.0 equiv) and glycolic acid (1.2 equiv) are dissolved in dimethylformamide (DMF) under inert atmosphere.
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Cyclization : The mixture is refluxed at 90–100°C for 6–8 hours, monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
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Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.
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Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields 1H-benzimidazol-2-ylmethanol as a white crystalline solid (91% yield, m.p. 144–146°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–91% |
| Melting Point | 144–146°C |
| IR (KBr) | 3260 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N) |
| ¹H NMR (DMSO-d₆) | δ 5.20 (s, 2H, CH₂OH), 7.25–7.80 (m, 4H, Ar–H) |
Synthesis of 3-(4-Methoxyphenoxy)propyl Bromide
The 3-(4-methoxyphenoxy)propyl side chain is introduced via nucleophilic substitution or Mitsunobu coupling.
Nucleophilic Substitution Route
Mitsunobu Reaction Protocol
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Reactants : 4-Methoxyphenol (1.0 equiv) and 1,3-propanediol (1.2 equiv) are reacted with triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C for 4 hours.
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Workup : The alcohol intermediate is treated with PBr₃ (1.2 equiv) in dichloromethane at 0°C for 1 hour to yield 3-(4-methoxyphenoxy)propyl bromide (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Mitsunobu) | 78% |
| ¹H NMR (CDCl₃) | δ 3.78 (s, 3H, OCH₃), 4.10 (t, 2H, OCH₂), 3.60 (t, 2H, BrCH₂) |
N-Alkylation of 1H-Benzimidazol-2-ylmethanol
The propyl side chain is introduced via alkylation of the benzimidazole nitrogen.
Alkylation Protocol
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Reactants : 1H-Benzimidazol-2-ylmethanol (1.0 equiv) and 3-(4-methoxyphenoxy)propyl bromide (1.5 equiv) are dissolved in dry DMF under N₂.
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Base : Sodium hydride (2.0 equiv) is added portionwise at 0°C, followed by stirring at 60°C for 12 hours.
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Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and dried.
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Purification : Column chromatography (silica gel, chloroform/methanol 95:5) yields the title compound (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–68% |
| Melting Point | 112–114°C |
| HRMS (ESI+) | m/z 355.1652 [M+H]⁺ (calc. 355.1658) |
| ¹³C NMR (DMSO-d₆) | δ 55.2 (OCH₃), 68.9 (OCH₂), 114–160 (Ar–C) |
Alternative Pathways and Optimization
One-Pot Sequential Synthesis
A streamlined approach involves sequential cyclization and alkylation:
Solvent and Base Screening
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 68 |
| K₂CO₃ | DMF | 80 | 58 |
| Cs₂CO₃ | THF | 70 | 63 |
DMF with NaH provides optimal reactivity and solubility.
Analytical Characterization
Spectroscopic Confirmation
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IR : Peaks at 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C).
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¹H NMR : Distinct signals for the methoxy (δ 3.78), hydroxymethyl (δ 4.52), and propyl linker (δ 1.90–4.10).
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity at 254 nm.
Challenges and Mitigation Strategies
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Regioselectivity : Alkylation preferentially occurs at the 1-position due to lower steric hindrance.
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Side Reactions : Over-alkylation is minimized by using a 1.5:1 molar ratio of alkylating agent to benzimidazole.
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Hydroxymethyl Stability : No protection is required; the group remains intact under basic alkylation conditions .
Chemical Reactions Analysis
Types of Reactions
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}formaldehyde or {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}carboxylic acid.
Reduction: Formation of partially or fully hydrogenated benzimidazole derivatives.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzimidazole scaffold allows for significant structural modifications. Below is a comparative analysis of key analogues:
Physicochemical and Functional Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound is electron-donating, enhancing resonance stability compared to the electron-withdrawing fluoro group in CAS: 1018162-43-0. This difference may influence binding affinity in biological targets .
- Solubility: The methanol group in the target compound improves polarity relative to methyl or propan-2-ol derivatives (e.g., CAS: 615279-86-2), which may enhance solubility in polar aprotic solvents .
Biological Activity
The compound {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound features a benzimidazole core linked to a propyl chain with a methoxyphenoxy substituent. The molecular formula is with a molecular weight of 367.4 g/mol. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
| Canonical SMILES | CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL, indicating moderate antibacterial efficacy .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated through various assays, such as DPPH and FRAP methods. Results suggest that it possesses notable antioxidant activity, attributed to the presence of phenolic groups which scavenge free radicals effectively .
Anticancer Potential
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways like the PI3K/Akt pathway .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways crucial for cell growth and apoptosis.
- Radical Scavenging : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Study 1: Antimicrobial Efficacy
A study published in PubMed assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against common pathogens. The findings indicated that the compound exhibited significant inhibition against Pseudomonas aeruginosa with an MIC of 0.5 mg/mL .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity was evaluated using both DPPH and ABTS radical scavenging assays. The results indicated that the compound demonstrated substantial antioxidant activity, comparable to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
